molecular formula C9H9N3O B185677 1H-indole-2-carbohydrazide CAS No. 5055-39-0

1H-indole-2-carbohydrazide

Cat. No.: B185677
CAS No.: 5055-39-0
M. Wt: 175.19 g/mol
InChI Key: DZLFRQHFFVRYEE-UHFFFAOYSA-N
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Description

1H-Indole-2-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant compound in both organic and medicinal chemistry.

Scientific Research Applications

1H-Indole-2-carbohydrazide has several scientific research applications:

Mechanism of Action

Target of Action

1H-Indole-2-carbohydrazide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, certain derivatives of indole-2-carbohydrazide have been found to inhibit platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . This suggests that these compounds may exert their activities through binding to more than one receptor on the platelets surface .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways . For example, certain indole-2-carbohydrazide derivatives have been found to have antioxidant properties , suggesting that they may affect pathways related to oxidative stress.

Pharmacokinetics

It is known that the physicochemical parameters of indole derivatives can influence their observed activities . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound could have an impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific derivative and target. For example, certain indole-2-carbohydrazide derivatives have been found to inhibit platelet aggregation , suggesting that they may have a role in preventing thrombotic disorders. Other derivatives have been found to have antioxidant properties , suggesting that they may help to protect cells from oxidative damage.

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, unhealthy physical conditions, ageing or a stressful environment can decrease or even eliminate the scavenging ability of the endogenous antioxidants . This suggests that the effectiveness of this compound could be influenced by the individual’s health status and environment.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research on 1H-indole-2-carbohydrazide could focus on further elucidating its mechanism of action and exploring its potential applications in various fields .

Biochemical Analysis

Biochemical Properties

1H-indole-2-carbohydrazide, like other indole derivatives, has been found to interact with multiple receptors, which makes it a valuable candidate for the development of new therapeutic derivatives . For instance, 4,6-dimethoxy-1H-indole-2-carbohydrazides have shown promising antioxidant properties and inhibition of acetylcholinesterase .

Cellular Effects

Indole derivatives have been found to have significant effects on various types of cells and cellular processes . For example, 5-bromo-N’-benzylidene-1H-indole-2-carbohydrazide derivatives have shown potent antiproliferative activity against Hep G2 hepatocellular carcinoma cells .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biochemical reactions . For example, 5-bromo-N’-benzylidene-1H-indole-2-carbohydrazide derivatives have been found to inhibit VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .

Temporal Effects in Laboratory Settings

Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects over time .

Dosage Effects in Animal Models

It is known that the effects of bioactive compounds can vary with dosage .

Metabolic Pathways

Indole is a key component in the metabolic pathway of tryptophan, a crucial amino acid .

Transport and Distribution

Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that they may be transported and distributed via these receptors .

Subcellular Localization

Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that they may be localized to the areas of these receptors .

Chemical Reactions Analysis

1H-Indole-2-carbohydrazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

1H-Indole-2-carbohydrazide can be compared with other indole derivatives such as:

    1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various bioactive compounds.

    1H-Indole-2-carboxylic acid: Used as a precursor in the synthesis of pharmaceuticals and agrochemicals.

    1H-Indole-2-carbonyl chloride: Utilized in the preparation of indole-based drugs and dyes.

What sets this compound apart is its unique combination of the indole nucleus with a carbohydrazide group, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLFRQHFFVRYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282941
Record name 1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5055-39-0
Record name 5055-39-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5055-39-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-indole-2-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5055-39-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1H-indole-2-carbohydrazide derivative, IHZ-1, exert its anticancer effects?

A1: Research suggests that IHZ-1, or 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide, induces apoptosis and autophagy in hepatocellular carcinoma cells. [] This effect is mediated by the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent apoptosis. [] Importantly, IHZ-1 inhibits the mammalian target of rapamycin complex 1 (mTORC1) kinase activity without activating AKT, which is associated with JNK/IRS-1 activation. []

Q2: Does IHZ-1 affect autophagy in cancer cells?

A2: Yes, studies show that IHZ-1 treatment enhances autophagy in hepatocellular carcinoma cells. [] This autophagic effect is linked to ROS/JNK pathway activation, and inhibiting either ROS/JNK signaling or autophagy reduces the IHZ-1-induced apoptosis. []

Q3: Are there other this compound derivatives with anticancer potential?

A3: Yes, a study explored 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives and identified compound 12A as a potent inducer of methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. []

Q4: What makes compound 12A unique in its anticancer activity?

A4: Compound 12A selectively induces methuosis in various cancer cell lines while exhibiting minimal toxicity towards human normal cells. [] This selectivity makes it a promising lead for further development as an anticancer agent.

Q5: How does compound 12A trigger methuosis in cancer cells?

A5: Research indicates that compound 12A induces the formation of cytoplasmic vacuoles derived from macropinosomes, not autophagosomes. [] These vacuoles might originate from the endoplasmic reticulum (ER) and are associated with ER stress. [] The mitogen-activated protein kinase (MAPK)/JNK signaling pathway is also involved in 12A-induced methuosis. []

Q6: Has the in vivo efficacy of compound 12A been investigated?

A6: Yes, compound 12A demonstrated significant tumor growth inhibition in a mouse xenograft model using the MDA-MB-231 breast cancer cell line. [] This finding further supports its potential as a novel anticancer agent.

Q7: Do 3-phenyl-1H-indole-2-carbohydrazide derivatives exhibit anticancer activity?

A7: Yes, research has identified 3-phenyl-1H-indole-2-carbohydrazide derivatives as potent tubulin inhibitors with anticancer properties. [] These compounds represent another promising avenue for developing novel anticancer therapeutics.

Q8: How do structural modifications of this compound derivatives influence their biological activity?

A8: Studies on various this compound derivatives have provided valuable insights into SAR. For instance, incorporating a phenyl ring with a lipophilic substituent at its para position, along with an alkyl moiety, was found to enhance the antiproliferative activity against breast cancer cell lines. [] These findings suggest that specific structural features can significantly impact the potency and selectivity of these compounds.

Q9: Do this compound derivatives possess antimicrobial properties?

A9: Yes, several studies have reported the antimicrobial activity of this compound derivatives. For example, 4-/5-/6-/7-nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides displayed promising antifungal and antibacterial activity. [] Similarly, a series of 5-substituted-N-(substituted-2H-[1,3]oxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides demonstrated activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger, and Candida albicans. []

Q10: Have any this compound derivatives shown anti-tuberculosis potential?

A10: Yes, the same series of 5-substituted-N-(substituted-2H-[1,3]oxazino[6,5-b]quinolin-3(4H)-yl)-3-phenyl-1H-indole-2-carboxamides mentioned above also exhibited anti-tuberculosis activity against Mycobacterium tuberculosis (H37Rv). []

Q11: What spectroscopic techniques are commonly employed to characterize this compound derivatives?

A11: Researchers routinely utilize a combination of spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR) spectroscopy, 13C NMR spectroscopy, and high-resolution mass spectrometry (HR-MS) for structural elucidation of these compounds. [, ]

Q12: Have computational studies been conducted on this compound derivatives?

A12: Yes, computational chemistry tools have been employed to gain further insights into these compounds. For instance, molecular docking studies have been used to predict potential binding modes and interactions with biological targets, such as tubulin, suggesting possible mechanisms of action. []

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